molecular formula C12H17N3O B2513394 (1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol CAS No. 1340185-02-5

(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol

Cat. No.: B2513394
CAS No.: 1340185-02-5
M. Wt: 219.288
InChI Key: BMLBHKDVTGMLOF-UHFFFAOYSA-N
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Description

The compound (1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol is a complex organic molecule featuring a bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrolidine and cyclopentapyrimidine rings in its structure suggests it may exhibit unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol typically involves multi-step organic reactions

    Cyclopentapyrimidine Core Synthesis: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor such as 2-aminopyrimidine can be reacted with cyclopentanone in the presence of a catalyst to form the cyclopentapyrimidine ring.

    Pyrrolidine Ring Introduction: The cyclopentapyrimidine intermediate can then be reacted with a suitable pyrrolidine derivative, often through nucleophilic substitution or addition reactions.

    Methanol Group Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group in (1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or other functional groups within the molecule.

    Substitution: The compound can undergo various substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring or the methanol group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions to preserve the integrity of the bicyclic structure.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, (1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its bicyclic structure. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. For example, modifications to the pyrrolidine or pyrimidine rings could enhance binding affinity to biological targets, leading to the development of new drugs.

Industry

Industrially, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The pyrimidine ring may participate in hydrogen bonding or π-π interactions, while the pyrrolidine ring could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)amine: Contains an amine group instead of methanol.

    (1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)carboxylic acid: Features a carboxylic acid group.

Uniqueness

The uniqueness of (1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol lies in its specific combination of functional groups and ring structures, which may confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-7-9-3-2-6-15(9)12-10-4-1-5-11(10)13-8-14-12/h8-9,16H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLBHKDVTGMLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=NC3=C2CCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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